1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
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Overview
Description
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic derivative of Paricalcitol, a vitamin D analog. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on various biological systems . The molecular formula of this compound is C₃₃H₆₀O₃Si₂, and it has a molecular weight of 561.0 g/mol .
Scientific Research Applications
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.
Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.
Industry: Developing new synthetic routes and production methods for vitamin D analogs.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves multiple steps, starting from ParicalcitolThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Tetrabutylammonium fluoride, hydrochloric acid, and other deprotecting agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohol derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Comparison with Similar Compounds
Similar Compounds
Paricalcitol: The parent compound, used as a vitamin D analog in clinical settings.
Calcitriol: Another vitamin D analog with similar biological activity.
Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.
Uniqueness
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is unique due to its specific silyl protection and aldehyde functionalization, which provide distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research for studying the metabolism and function of vitamin D analogs .
Properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHFLFQOZBNDD-ABTDTXQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731124 |
Source
|
Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257126-71-8 |
Source
|
Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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